molecular formula C10H9BrO2 B13868366 6-Bromo-2-methyl-2,3-dihydrochromen-4-one

6-Bromo-2-methyl-2,3-dihydrochromen-4-one

Cat. No.: B13868366
M. Wt: 241.08 g/mol
InChI Key: ZTSZVEOFLABNFB-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-2,3-dihydrochromen-4-one is a chemical compound belonging to the chromenone family It is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 2nd position, and a dihydrochromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methyl-2,3-dihydrochromen-4-one typically involves the bromination of 2-methyl-2,3-dihydrochromen-4-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methyl-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding chromenone derivatives.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution Reactions: Formation of substituted chromenone derivatives.

    Oxidation Reactions: Formation of chromenone derivatives with additional oxygen functionalities.

    Reduction Reactions: Formation of alcohol derivatives.

Scientific Research Applications

6-Bromo-2-methyl-2,3-dihydrochromen-4-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.

    Material Science: The compound is explored for its potential use in the development of organic electronic materials and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methyl-2,3-dihydrochromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the chromenone structure play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the derivatives synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2,3-dihydro-2,2-dimethylchromen-4-one
  • 6-Chloro-2,3-dihydro-2,2-dimethylchromen-4-one
  • 6-Hydroxy-2,3-dihydro-4H-chromen-4-one

Comparison

6-Bromo-2-methyl-2,3-dihydrochromen-4-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its fluoro, chloro, and hydroxy analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and increases its potential as a pharmacophore in medicinal chemistry.

Properties

IUPAC Name

6-bromo-2-methyl-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-3,5-6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSZVEOFLABNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C(O1)C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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